Tris(triethoxysilylpropyl)amine
Overview
Description
Tris(triethoxysilylpropyl)amine is an organosilicon compound with the chemical formula C27H63NO9Si3. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane. This compound is primarily used as a reagent and catalyst in organic synthesis, particularly in amination, condensation, and polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(triethoxysilylpropyl)amine typically involves a series of organic synthesis steps, including silanization and amination reactions. One common method is the reaction of 3-chloropropyltriethoxysilane with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the product is purified by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. The key steps involve the reaction of chloropropyltriethoxysilane with ammonia or primary amines, followed by purification through distillation or recrystallization. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tris(triethoxysilylpropyl)amine undergoes various chemical reactions, including:
Amination Reactions: It can act as a catalyst or reagent in the amination of organic compounds.
Condensation Reactions: It participates in condensation reactions to form siloxane bonds.
Polymerization Reactions: It is used in the polymerization of siloxane-based polymers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, primary amines, and chlorosilanes. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silane groups. Solvents such as toluene, xylene, and dichloromethane are commonly used .
Major Products Formed
The major products formed from reactions involving this compound include siloxane polymers, amine-functionalized silanes, and various organosilicon compounds. These products are often used in the synthesis of advanced materials and coatings .
Scientific Research Applications
Tris(triethoxysilylpropyl)amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris(triethoxysilylpropyl)amine involves the formation of siloxane bonds through condensation reactions. The compound’s amine groups can react with various substrates, facilitating the formation of stable, covalent bonds. This property is particularly useful in the modification of surfaces and the synthesis of advanced materials .
Comparison with Similar Compounds
Similar Compounds
Bis(triethoxysilylpropyl)amine: Similar in structure but with two triethoxysilylpropyl groups instead of three.
(3-Aminopropyl)triethoxysilane: Contains a single triethoxysilylpropyl group and an amine group.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxypropyl group and three methoxy groups.
Uniqueness
Tris(triethoxysilylpropyl)amine is unique due to its three triethoxysilylpropyl groups, which provide multiple sites for siloxane bond formation. This makes it particularly effective in applications requiring strong adhesion and durable coatings .
Properties
IUPAC Name |
1-triethoxysilyl-N,N-bis(1-triethoxysilylpropyl)propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H63NO9Si3/c1-13-25(38(29-16-4,30-17-5)31-18-6)28(26(14-2)39(32-19-7,33-20-8)34-21-9)27(15-3)40(35-22-10,36-23-11)37-24-12/h25-27H,13-24H2,1-12H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWJUPOOZZRWNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N(C(CC)[Si](OCC)(OCC)OCC)C(CC)[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H63NO9Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.